molecular formula C8H14O B14428927 6-Methylhepta-1,6-dien-3-ol CAS No. 79972-54-6

6-Methylhepta-1,6-dien-3-ol

Cat. No.: B14428927
CAS No.: 79972-54-6
M. Wt: 126.20 g/mol
InChI Key: INSRWNOFDDRAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylhepta-1,6-dien-3-ol is an aliphatic unsaturated alcohol characterized by a seven-carbon chain (heptene backbone) with methyl and hydroxyl substituents at positions 6 and 3, respectively, and conjugated double bonds at positions 1 and 4. The dien-ol moiety (conjugated diene and hydroxyl group) is critical for its chemical reactivity, enabling participation in oxidation, cyclization, and esterification reactions. Such compounds are often found in natural products, fragrances, and bioactive molecules, with applications ranging from pharmaceuticals to cosmetics .

Properties

CAS No.

79972-54-6

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

6-methylhepta-1,6-dien-3-ol

InChI

InChI=1S/C8H14O/c1-4-8(9)6-5-7(2)3/h4,8-9H,1-2,5-6H2,3H3

InChI Key

INSRWNOFDDRAKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(C=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylhepta-1,6-dien-3-ol can be achieved through various organic reactions. One common method involves the reaction of 3-methyl-1,6-heptadiene with a suitable oxidizing agent to introduce the hydroxyl group at the third carbon position. The reaction conditions typically include controlled temperatures and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of 6-Methylhepta-1,6-dien-3-ol may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve high purity levels of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Methylhepta-1,6-dien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methylhepta-1,6-dien-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylhepta-1,6-dien-3-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with proteins and enzymes, potentially altering their activity. The double bonds in the heptadiene chain can participate in addition reactions, leading to the formation of new compounds. These interactions are crucial in determining the compound’s biological and chemical properties .

Comparison with Similar Compounds

Aliphatic Dien-ols

  • 6-Methylhepta-1,6-dien-3-ol (C8H14O): Structure: Shorter carbon chain (C8), methyl group at C6, hydroxyl at C3, conjugated double bonds at C1 and C5. Hypothesized applications: Likely intermediate in fragrance synthesis or terpenoid pathways, based on structural parallels to linalool .
  • 3,7-Dimethylocta-1,6-dien-3-ol (Linalool) (C10H18O):

    • Structure: Longer chain (C10), methyl groups at C3 and C7, hydroxyl at C3.
    • Applications: Key intermediate in vitamins A/E synthesis, perfumery, and flavoring. Demonstrates cytotoxic effects in prostate cancer cells via apoptosis induction .
  • 3,7-Dimethylnona-1,6-dien-3-ol (Ethyl Linalool) (C11H20O): Structure: Extended chain (C11) with similar substituents to linalool. Properties: Floral odor, used in fragrances. Higher molecular weight (168 g/mol) and boiling point compared to 6-methylhepta-1,6-dien-3-ol .

Steroidal Dien-ols

  • Cholesta-4,6-dien-3-ol (C27H44O):

    • Structure: Steroid nucleus with conjugated double bonds at C4-C5 and C6-C7, hydroxyl at C3.
    • Bioactivity: Broad-spectrum antimicrobial activity (MIC: 0.46–0.94 mg/mL) against E. coli, Salmonella enterica, and fungal pathogens. Also detected in plant resins and callus extracts .
  • Stigmast-4,6-dien-3-ol (C29H48O):

    • Structure: C29 stigmastane derivative with double bonds at C4-C5 and C6-C6.
    • Occurrence: Dominates in peat samples (e.g., sedge and wood-grass peats), suggesting environmental persistence and role in lipid metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.